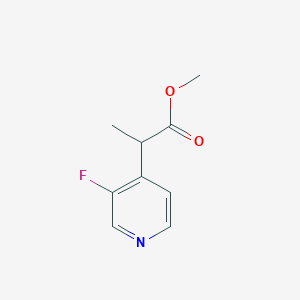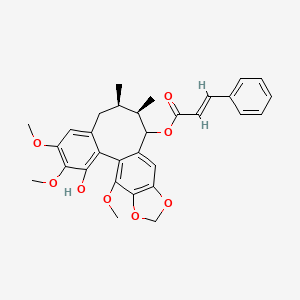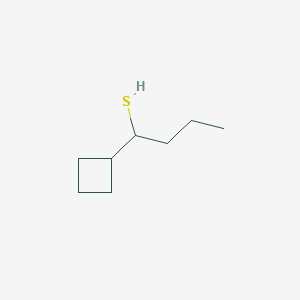
1-Cyclobutylbutane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclobutylbutane-1-thiol is an organic compound characterized by a cyclobutyl group attached to a butane chain, which is further bonded to a thiol group (-SH). This compound is part of the thiol family, known for their sulfur-containing functional groups. Thiols are often recognized for their distinct and often unpleasant odors, which are reminiscent of garlic or rotten eggs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Cyclobutylbutane-1-thiol can be synthesized through various methods. One common approach involves the reaction of cyclobutylbutane with a sulfur nucleophile. For instance, the reaction of an alkyl halide with sodium hydrosulfide can yield the desired thiol compound . The reaction typically occurs under mild conditions, often in the presence of a polar solvent like ethanol.
Industrial Production Methods: Industrial production of thiols, including this compound, often involves large-scale reactions using similar principles as laboratory synthesis but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures high purity and consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclobutylbutane-1-thiol undergoes several types of chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized using mild oxidizing agents like hydrogen peroxide to form 1-Cyclobutylbutane-1-disulfide.
Reduction: Thiols can be reduced to form corresponding hydrocarbons.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, or other mild oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Alkyl halides, in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Corresponding hydrocarbons.
Substitution: Various substituted thiol derivatives.
Wissenschaftliche Forschungsanwendungen
1-Cyclobutylbutane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules containing sulfur.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 1-Cyclobutylbutane-1-thiol involves its interaction with various molecular targets. The thiol group is highly reactive and can form covalent bonds with proteins and enzymes, potentially altering their function. This reactivity is often exploited in the development of drugs and other therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
1-Cyclobutylbutane-1-thiol can be compared with other thiol-containing compounds, such as:
1-Butanethiol: Similar in structure but lacks the cyclobutyl group, making it less sterically hindered.
Cyclobutylmethanethiol: Contains a cyclobutyl group but differs in the position of the thiol group.
Cyclopentylbutane-1-thiol: Contains a cyclopentyl group instead of a cyclobutyl group, leading to different steric and electronic properties.
Eigenschaften
Molekularformel |
C8H16S |
|---|---|
Molekulargewicht |
144.28 g/mol |
IUPAC-Name |
1-cyclobutylbutane-1-thiol |
InChI |
InChI=1S/C8H16S/c1-2-4-8(9)7-5-3-6-7/h7-9H,2-6H2,1H3 |
InChI-Schlüssel |
QUPUNLIIRWMCJV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C1CCC1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-(2-Chloro-6-fluorophenyl)cyclopropyl]piperidine](/img/structure/B13070761.png)
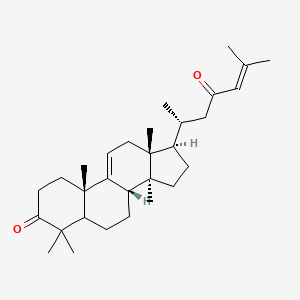
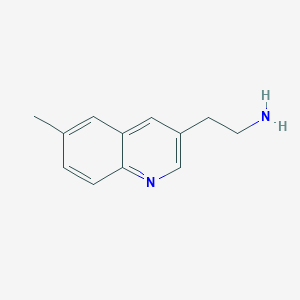

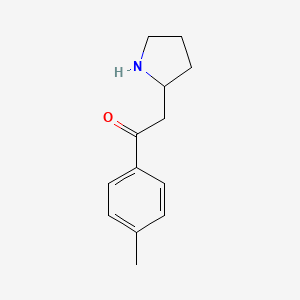
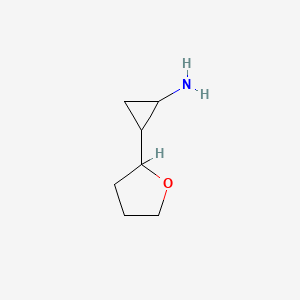
![2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13070798.png)

![2-[(But-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13070828.png)


![Ethyl 3-amino-2-benzoyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-4-carboxylate](/img/structure/B13070838.png)
